Predicted CXCR3 Antagonist Potency vs. Unsubstituted Diazepane Urea Core
Based on the 4-N-aryl-[1,4]diazepane urea pharmacophore model, introduction of an oxolan-2-ylmethyl group on the urea nitrogen of this compound is predicted to improve CXCR3 binding affinity compared to the unsubstituted urea analog (R = H). While direct experimental IC50 data for CAS 925567-46-0 are not publicly available, the closest structurally characterized analogs in the same series exhibit IC50 values of ~60 nM in a calcium mobilization assay and ~100 nM in T-cell chemotaxis [1]. By contrast, des-alkyl diazepane ureas typically show IC50 > 1 µM, representing a >15-fold loss in potency [2].
| Evidence Dimension | CXCR3 functional antagonism (calcium mobilization IC50) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to be in the range of 60–150 nM based on closest analogs |
| Comparator Or Baseline | 4-N-aryl-[1,4]diazepane urea with R = H (IC50 > 1000 nM) |
| Quantified Difference | Estimated >10-fold improvement |
| Conditions | CXCR3-expressing cell lines; calcium mobilization assay (Fluo-4); antagonist mode |
Why This Matters
Even a predicted 10-fold potency advantage reduces the amount of compound required for in vitro screening, directly impacting procurement volumes and cost-effectiveness for early-stage inflammation programs.
- [1] Cole, A.G., Stroke, I.L., Brescia, M.-R., et al. Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists. Bioorg. Med. Chem. Lett. 2005, 15, 4775–4779. View Source
- [2] Cole, A.G., Stroke, I.L., Brescia, M.-R., et al. Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists. Bioorg. Med. Chem. Lett. 2005, 15, 4775–4779. (Data for des-alkyl analog from Table 1). View Source
